1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a 2,3,4,5-tetrafluorobenzoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with pyrrolidine-2,5-dione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and pyrrolidine-2,5-dione.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
Hydrolysis: The major products are 2,3,4,5-tetrafluorobenzoic acid and pyrrolidine-2,5-dione.
Scientific Research Applications
1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated benzoyl group.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorinated benzoyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione core may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation or cancer .
Comparison with Similar Compounds
- 1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione
- 1-[(2,3,4,5,6-Pentafluorobenzoyl)oxy]pyrrolidine-2,5-dione
- 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2-one
Comparison:
- 1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione: The presence of an amino group can significantly alter the compound’s reactivity and biological activity.
- 1-[(2,3,4,5,6-Pentafluorobenzoyl)oxy]pyrrolidine-2,5-dione: The additional fluorine atom may enhance the compound’s stability and binding affinity.
- 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2-one: The absence of one carbonyl group in the pyrrolidine ring can affect the compound’s chemical properties and reactivity .
Properties
CAS No. |
669080-95-9 |
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Molecular Formula |
C11H5F4NO4 |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C11H5F4NO4/c12-5-3-4(8(13)10(15)9(5)14)11(19)20-16-6(17)1-2-7(16)18/h3H,1-2H2 |
InChI Key |
KPUONGHOKLKBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
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